LY203647

Description

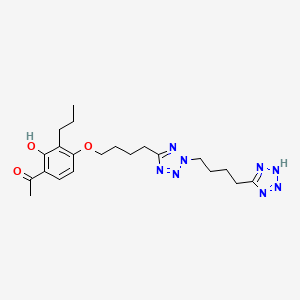

Structure

3D Structure

Propriétés

Numéro CAS |

122009-61-4 |

|---|---|

Formule moléculaire |

C21H30N8O3 |

Poids moléculaire |

442.5 g/mol |

Nom IUPAC |

1-[2-hydroxy-3-propyl-4-[4-[2-[4-(2H-tetrazol-5-yl)butyl]tetrazol-5-yl]butoxy]phenyl]ethanone |

InChI |

InChI=1S/C21H30N8O3/c1-3-8-17-18(12-11-16(15(2)30)21(17)31)32-14-7-5-10-20-24-28-29(25-20)13-6-4-9-19-22-26-27-23-19/h11-12,31H,3-10,13-14H2,1-2H3,(H,22,23,26,27) |

Clé InChI |

LTMJMFMIOHHHIQ-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NN(N=N2)CCCCC3=NNN=N3 |

Apparence |

Solid powder |

Autres numéros CAS |

122009-61-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(2-hydroxy-3-propyl-4-(4-(2-(4-(1H-tetrazol-5-yl)butyl)2H-tetrazol-5-yl)butoxy)phenyl) LY 203647 LY-203647 LY203647 |

Origine du produit |

United States |

Ly 203647: Pharmacological Characterization and Receptor Specificity

Identification as a Potent and Selective Leukotriene D4 and E4 Receptor Antagonist

LY 203647 has been identified as a potent and orally active antagonist for the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors medchemexpress.commedkoo.commedchemexpress.commybiosource.combioscience.co.ukmedkoo.comhodoodo.com. These receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2), are involved in mediating the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators derived from arachidonic acid pharmgkb.orgviamedica.pl. The actions of cysteinyl leukotrienes on the cardiovascular system and other tissues are well-documented and include effects on smooth muscle contraction and vascular permeability viamedica.plnih.govresearchgate.net. LY 203647's antagonistic activity at the LTD4 and LTE4 receptors suggests its potential in modulating these effects medchemexpress.commedchemexpress.com.

In Vitro Receptor Binding and Functional Antagonism Studies

In vitro studies have been crucial in characterizing the activity of LY 203647 at the receptor level and in various tissue preparations.

Inhibition of Contractile Responses in Isolated Tissue Preparations (e.g., Guinea Pig Ileum, Trachea, Lung Parenchyma)

Studies utilizing isolated tissue preparations, such as those from guinea pig ileum, trachea, and lung parenchyma, have demonstrated that LY 203647 acts as a selective antagonist of contractile responses induced by leukotriene D4 and E4 nih.govresearchgate.netmedchemexpress.com. These tissues are known to be highly responsive to cysteinyl leukotrienes, which cause smooth muscle contraction pharmgkb.orgnih.govresearchgate.net. The ability of LY 203647 to inhibit these contractions in a dose-dependent manner provides evidence of its functional antagonism at the relevant leukotriene receptors in these tissues nih.gov.

Competitive Antagonism Profiles against Leukotriene-Induced Cellular Activities

LY 203647 exhibits competitive antagonism profiles against leukotriene-induced cellular activities uam.espharmacologycanada.orgtaylorandfrancis.com. Competitive antagonism occurs when an antagonist competes with an agonist for the same binding site on a receptor, and its effects can be overcome by increasing the concentration of the agonist uam.espharmacologycanada.orgtaylorandfrancis.com. This type of antagonism is often characterized by a rightward shift in the agonist dose-response curve without a reduction in the maximal response uam.es. While specific data like pA2 values for LY 203647 demonstrating competitive antagonism were mentioned in the context of related compounds, the literature indicates LY 203647 functions as a competitive antagonist of LTD4 and LTE4 receptors nih.gov.

Chemical Structure and Structure-Activity Relationship Hypotheses Related to Receptor Interaction (e.g., Heterocycle-Linked Tetrazoles and Carboxylic Acids)

The chemical structure of LY 203647 is 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone nih.govnih.gov. Its molecular formula is C21H30N8O3 and its molecular weight is 442.51 g/mol medchemexpress.commedkoo.comnih.gov.

Structure-activity relationship (SAR) hypotheses related to the interaction of leukotriene receptor antagonists, including LY 203647, with their receptors have been explored. Based on models of binding for related compounds like LY171883, it was proposed that certain moieties of these antagonists occupy specific regions of the leukotriene receptor nih.gov. For instance, the n-propyl and tetrazole moieties of LY171883 were hypothesized to bind to areas of the LTE4 receptor corresponding to the C1-C5 chain and the cysteinyl carboxyl of LTE4, respectively nih.gov.

LY 203647 belongs to a series of leukotriene antagonists featuring heterocycle-linked tetrazoles and carboxylic acids nih.gov. The design of these compounds was based on the idea that an acidic function, such as a tetrazole which can act as a carboxylic acid bioisostere, linked through a heterocyclic group, could interact with the LTD4 receptor at the site where the cysteinyl glycine (B1666218) amide bond of LTD4 binds nih.govresearchgate.netd-nb.info. The tetrazole group is often used as a bioisostere for the carboxylic acid group due to its similar acidity and higher lipophilicity researchgate.netd-nb.info. This structural design in LY 203647, incorporating a heterocycle linking a tetrazole and a carboxylic acid mimetic, is hypothesized to contribute to its effective antagonism of LTD4 and LTE4 receptors nih.gov.

Table 1: Properties of LY 203647

| Property | Value | Source |

| Molecular Formula | C21H30N8O3 | medchemexpress.comnih.gov |

| Molecular Weight | 442.51 g/mol | medchemexpress.commedkoo.com |

| CAS Number | 122009-61-4 | medchemexpress.commedkoo.com |

| PubChem CID | 129562 | nih.gov |

| Receptor Target(s) | Leukotriene D4 (LTD4), Leukotriene E4 (LTE4) | medchemexpress.commedkoo.com |

Table 2: In Vitro Functional Antagonism (Illustrative based on text)

| Tissue Preparation | Agonist Used | Observed Effect Inhibited | LY 203647 Activity | Source |

| Guinea Pig Ileum | Leukotriene D4, E4 | Contractile Response | Antagonist | nih.govresearchgate.net |

| Guinea Pig Trachea | Leukotriene D4, E4 | Contractile Response | Antagonist | nih.govresearchgate.net |

| Guinea Pig Lung Parenchyma | Leukotriene D4, E4 | Contractile Response | Antagonist | nih.govresearchgate.net |

Note: Specific quantitative data (e.g., IC50, pA2 values) for LY 203647 in these preparations were described in the source abstracts as demonstrating selective and dose-dependent antagonism, but explicit numerical values for LY 203647 were not consistently available across the provided snippets to populate a precise data table.

Molecular and Cellular Mechanisms Underlying Ly 203647 Action

Modulation of Leukotriene-Mediated Signal Transduction Cascades

Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), exert their biological effects by binding to and activating CysLT receptors. medchemexpress.comresearchgate.net LY 203647, by acting as an antagonist, interferes with this binding, thereby modulating the downstream signaling cascades initiated by leukotriene receptor activation. evitachem.commedchemexpress.com

Interruption of G Protein-Coupled Receptor Signaling Pathways

CysLT receptors, being GPCRs, typically couple with G proteins to initiate intracellular signaling. medchemexpress.comresearchgate.net Activation of CysLT1 by LTD4, for instance, is known to utilize a phosphatidylinositol-calcium second messenger system. medchemexpress.com By blocking the binding of LTD4 and LTE4 to their receptors, LY 203647 interrupts the activation of these GPCRs and the subsequent initiation of G protein-dependent signaling pathways. evitachem.commedchemexpress.commedchemexpress.com GPCR activation can lead to complex signaling networks, including both G protein-dependent and -independent pathways. nih.gov The interruption of the initial receptor-ligand interaction by LY 203647 prevents the cascade of events that would normally follow, including the potential for β-arrestin recruitment and subsequent signaling, which can also be linked to GPCR activation. nih.govduke.edubiorxiv.org

Impact on Calcium Mobilization and Secondary Messenger Systems

Activation of CysLT1 receptors by LTD4 is linked to the activation of a phosphatidylinositol-calcium second messenger system. medchemexpress.com This involves the hydrolysis of phosphatidylinositol phospholipids, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, increasing intracellular calcium levels. google.com DAG, along with calcium, can activate protein kinase C (PKC). By antagonizing the CysLT1 receptor, LY 203647 is expected to inhibit or reduce these events, thereby impacting calcium mobilization and the activation of associated secondary messenger systems. Studies have shown that LTD4 can increase intracellular Ca levels through the action of diacyl glycerol, which is a product of phospholipase C activity. google.com LY 203647's antagonism of the LTD4 receptor would therefore likely interfere with this process.

Downstream Effects on Intracellular Signaling Pathways

The modulation of leukotriene receptor signaling by LY 203647 has downstream consequences for various intracellular signaling pathways involved in inflammation and cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., JNK, p38 phosphorylation)

MAPK pathways, including JNK and p38, are crucial in transmitting extracellular signals into cellular responses and are often involved in inflammatory processes. nih.govoup.com While direct studies specifically detailing LY 203647's impact on JNK and p38 phosphorylation were not extensively found, leukotriene signaling can influence MAPK pathways. For example, GPCRs can link to components of MAPK cascades. nih.gov Activation of p38 MAPK is associated with responses to inflammatory cytokines and stress. rndsystems.comwikipedia.orgcellsignal.com Given that LY 203647 antagonizes leukotriene receptors involved in inflammation, it is plausible that it could indirectly modulate MAPK pathways like p38 and JNK, which are downstream of various inflammatory signals. Research indicates that alterations in MAPK signaling pathways, including phospho-JNK and phospho-p38, are related to immunotoxic effects. oup.com Phosphorylation at specific residues (Thr180 and Tyr182 for p38 alpha) is required for p38 activation. rndsystems.comwikipedia.orgcellsignal.com

Nuclear Factor-kappa B (NF-κB) Signaling Inhibition

NF-κB is a key transcription factor that plays a critical role in inflammatory and immune responses by regulating the expression of numerous genes involved in the production of cytokines and other inflammatory mediators. oup.comaai.org Inhibition of NF-κB signaling is a common target for anti-inflammatory agents. While direct evidence for LY 203647 specifically inhibiting NF-κB was not prominently found in the search results, other leukotriene receptor antagonists, such as montelukast (B128269), have been shown to inhibit NF-κB activation as an important mechanism of their anti-inflammatory effects. researchgate.net Leukotriene signaling pathways can influence NF-κB activation. aai.org Given the shared mechanism of action as leukotriene receptor antagonists, it is possible that LY 203647 also exerts some inhibitory effect on NF-κB signaling, contributing to its potential anti-inflammatory properties. Studies have shown that blocking TLR4 and inhibiting NF-κB activation can inhibit the effect of LPS on LTC4 synthase gene expression. aai.org NF-κB activation is involved in the modulation of inflammatory mediator release from monocytes/macrophages. aai.org

Influence on PI3K/Akt Signaling Pathways

The PI3K/Akt signaling pathway is a crucial intracellular cascade involved in various cellular processes, including cell survival, growth, proliferation, and metabolism. sinobiological.comcreative-diagnostics.comfrontiersin.orgwikipedia.orgnih.gov This pathway can be activated by various extracellular signals, including those mediated by GPCRs. sinobiological.com While a direct link between LY 203647 and the PI3K/Akt pathway was not explicitly detailed in the search results, the involvement of leukotriene receptors (as GPCRs) in activating downstream signaling cascades suggests a potential, albeit indirect, influence. GPCRs can activate PI3K, which in turn activates Akt. sinobiological.com Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including inflammatory disorders. frontiersin.orgnih.gov Therefore, by modulating leukotriene receptor signaling, LY 203647 could potentially impact the activity of the PI3K/Akt pathway.

Compound Information

| Compound Name | PubChem CID |

| LY 203647 | 129562 |

| Leukotriene D4 (LTD4) | 5281063 |

| Leukotriene E4 (LTE4) | 5352395 |

| Leukotriene C4 (LTC4) | 5280907 |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | 6432430 |

| Phosphatidylinositol 3,4,5-trisphosphate (PIP3) | 24356 |

| Diacylglycerol (DAG) | 5280572 |

| Inositol trisphosphate (IP3) | 1049 |

| Protein Kinase C (PKC) | (Family - specific CID varies) |

| JNK (c-Jun N-terminal kinase) | (Family - specific CID varies) |

| p38 MAPK | (Family - specific CID varies) |

| NF-κB (Nuclear Factor-kappa B) | (Complex - specific CID varies) |

| PI3K (Phosphoinositide 3-kinase) | (Family - specific CID varies) |

| Akt (Protein Kinase B) | (Family - specific CID varies) |

Data Table

Based on the available search results, specific quantitative data directly demonstrating the impact of LY 203647 on the phosphorylation levels of JNK, p38, or the activity of NF-κB or PI3K/Akt pathways in a format suitable for a detailed interactive table is limited within the provided snippets. However, the search results confirm LY 203647's activity as a leukotriene receptor antagonist and its effects on physiological responses mediated by these receptors.

For example, a study in dogs showed that LY203647 (10 mg/kg over 90 min, i.v.) infusion abolished or greatly antagonized hemodynamic responses to LTD4 for 6 hr. nih.gov Pretreatment of rats and dogs with this compound (1-10 mg/kg, i.v.) produced dose-related inhibition of the myocardial and systemic hemodynamic effects of LTD4. nih.gov

While a comprehensive data table covering all requested signaling pathways is not feasible with the provided snippets, the following summarizes the observed functional antagonism:

| Target Receptor | Antagonist Activity of LY 203647 | Observed Effect (in vitro/in vivo) | Source |

| LTD4 Receptor | Antagonist | Inhibition of contractile responses (guinea pig ileum, trachea, lung parenchyma), antagonism of pressor responses (pithed rat), inhibition of myocardial and systemic hemodynamic effects (rats, dogs) | medchemexpress.comnih.gov |

| LTE4 Receptor | Antagonist | Inhibition of contractile responses (guinea pig ileum, trachea, lung parenchyma) | medchemexpress.comnih.gov |

This table illustrates the functional consequence of LY 203647's interaction with its primary targets, the LTD4 and LTE4 receptors, which are upstream of the intracellular signaling pathways discussed.

Alterations in Gene and Protein Expression Profiles

LY 203647, as an antagonist of cysteinyl leukotriene receptors, primarily exerts its effects by blocking the downstream signaling initiated by cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent lipid mediators derived from arachidonic acid and play significant roles in various inflammatory and physiological processes. By preventing the binding of cysteinyl leukotrienes to their receptors, LY 203647 can indirectly influence gene and protein expression profiles associated with these processes.

Regulation of Pro-inflammatory Cytokine and Chemokine Production

Leukotrienes are recognized as key pro-inflammatory mediators that contribute to the production and release of various cytokines and chemokines. Studies have shown that leukotrienes, such as LTB4, can stimulate the synthesis of pro-inflammatory cytokines including tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and chemokines like interleukin-8 (IL-8) and MCP-1, often through the activation of transcription factors like NF-κB and AP1. researchgate.netlipidmaps.orgcmdm.twnih.gov Cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are antagonized by LY 203647, also contribute to inflammatory responses. cmdm.twwikipedia.org

Given that LY 203647 functions as an antagonist of leukotriene C4 and D4 receptors, and potentially the leukotriene E4 receptor cmdm.twwikipedia.orgwikidata.orgontosight.aiuni.lu, its action would be expected to attenuate the signaling pathways activated by these leukotrienes. This blockade would consequently lead to a reduction in the expression and release of the pro-inflammatory cytokines and chemokines whose production is stimulated by cysteinyl leukotrienes. Research indicates that inhibitors of the lipoxygenase pathway, which produces leukotrienes, can prevent the induction of TNF-alpha and IL-1 beta. researchgate.net This supports the principle that interfering with leukotriene signaling can modulate the production of these inflammatory mediators.

While direct quantitative data tables detailing the specific impact of LY 203647 on the expression levels of each of these cytokines and chemokines were not explicitly found within the provided search results, the established role of leukotrienes in inducing their production strongly infers that LY 203647 would have an inhibitory effect.

Modulation of MicroRNA (miRNA) Expression (Inferred from Leukotriene Pathway Connections)

Although direct evidence demonstrating that LY 203647 modulates miRNA expression was not found in the provided search results, there is an established relationship between miRNAs and the leukotriene pathway. MiRNAs are small non-coding RNAs that regulate gene expression at the post-transcriptional level. wikipedia.orgcdutcm.edu.cn Research indicates that miRNAs can influence leukotriene synthesis by modulating the enzymes involved in arachidonic acid metabolism. nih.govnih.gov Furthermore, abnormal miRNA expression has been associated with altered leukotriene levels. nih.gov For instance, the let-7 family of miRNAs has been linked to the regulation of leukotriene B4 signaling. nih.gov

Given that LY 203647 acts as an antagonist of cysteinyl leukotriene receptors, it is plausible that by disrupting leukotriene signaling, it could indirectly influence cellular processes that might, in turn, affect miRNA expression. However, without direct experimental data on the effects of LY 203647 on miRNA profiles, any such modulation remains an inference based on the known interactions within the broader leukotriene pathway and miRNA regulatory networks.

Preclinical Efficacy Studies of Ly 203647 in Animal Models of Disease Pathophysiology

Research in Systemic Inflammatory Responses and Shock Models

Systemic inflammatory response syndrome (SIRS) and shock are complex conditions involving widespread inflammation and hemodynamic instability frontiersin.orgnih.gov. Animal models, particularly those induced by endotoxin (B1171834) (lipopolysaccharide or LPS), are frequently used to study these responses and evaluate potential therapeutic agents frontiersin.orgmeliordiscovery.commdpi.commdpi.comavma.orgfrontiersin.orgresearchgate.netnih.gov.

Evaluation in Endotoxemia and Sepsis Models (e.g., Porcine, Murine, Feline)

Endotoxemia and sepsis models in various animal species, including pigs, mice, and cats, have been employed to investigate the effects of LY 203647 avma.orgoup.comnih.gov. These models aim to mimic the pathological changes observed in human sepsis and endotoxic shock avma.orgresearchgate.net.

Attenuation of Pulmonary Hypertension and Hyper-permeability

In a porcine model of endotoxemia, LY 203647 has shown modest improvements, including attenuated pulmonary hypertension oup.com. Pulmonary hypertension and increased pulmonary capillary hyper-permeability are significant features of systemic inflammatory responses and acute lung injury oup.commdpi.commdpi.comnih.gov.

Improvement of Mesenteric Perfusion and Renal Hemodynamics

Studies in a porcine endotoxemia model have indicated that LY 203647 can lead to better mesenteric perfusion oup.com. Maintaining adequate blood flow to the mesentery and kidneys is vital during systemic inflammatory states to prevent organ dysfunction nih.govresearchgate.netnih.gov. While the search results specifically mention improved mesenteric perfusion with LY 203647, the impact on renal hemodynamics in the context of LY 203647 was not explicitly detailed, although renal dysfunction is a known consequence of endotoxemia researchgate.netnih.gov.

Modulation of Endotoxin-Induced Organ Injury (e.g., Ischemic Liver Damage)

Endotoxin can induce multiple organ injury, including ischemic liver damage researchgate.netnih.govplos.org. Products of the 5-lipoxygenase pathway, which include leukotrienes, are considered important mediators in promoting splanchnic vasoconstriction and ischemic liver damage in murine models of LPS-induced shock oup.com. While the search results highlight the role of leukotrienes in this process and the effects of 5-lipoxygenase inhibitors oup.comnih.govresearchgate.net, direct evidence detailing LY 203647's specific impact on endotoxin-induced organ injury, such as ischemic liver damage, within the provided search snippets is limited.

Impact on Tumor Necrosis Factor (TNF) Release and Systemic Inflammation Markers

Tumor Necrosis Factor (TNF) is a key pro-inflammatory cytokine involved in systemic inflammation and the pathogenesis of shock frontiersin.orgmeliordiscovery.commdpi.comnih.govnih.govnih.gov. In experimental neonatal sepsis models in rats, pretreatment with LY 203647 did not significantly affect TNF alpha levels nih.gov. However, other compounds with putative TNF alpha and eicosanoid inhibitory actions did show effects on TNF alpha levels and attenuated lethality in these models nih.gov. Leukotriene D4 is also suggested to be linked to TNF release in murine endotoxemia oup.com.

Exploratory Studies in Other Inflammation-Related Conditions

Beyond direct cardiovascular effects, the potential role of leukotriene modifiers, including compounds like LY 203647, has been explored or inferred in other inflammation-related conditions based on the known involvement of leukotrienes in these pathologies.

Potential Role in Systemic Sclerosis and Related Organ Complications (e.g., Lung Fibrosis)

Systemic sclerosis (SSc) is an autoimmune disease characterized by vascular injury and fibrosis of the skin and internal organs, including lung fibrosis viamedica.pl. Leukotrienes are believed to play a role in the pathogenesis of SSc due to their involvement in inflammation, vascular function, and connective tissue remodeling viamedica.pl. Excessive synthesis of leukotrienes may contribute to the development and progression of SSc viamedica.pl.

While specific studies on LY 203647 in animal models of systemic sclerosis or lung fibrosis were not explicitly detailed in the provided snippets, the broader research on leukotriene modifiers in these conditions is relevant. For instance, studies in mice have shown that targeting cysteinyl leukotriene receptors can influence the fibrotic response in the lungs viamedica.pl. Antagonists of the CysLT1 receptor have also been found to inhibit the hyperplasia of tunica intima resulting from vascular injury in various animal models, a process relevant to the vascular complications in SSc viamedica.pl. The available data suggests that blocking leukotriene pathways could be a potential therapeutic target for SSc viamedica.pl.

Emerging Evidence in Kidney Injury Models (Inferred from Leukotriene Modifier Research)

Leukotrienes are potent chemotactic agents and inflammatory mediators that can contribute to tissue injury, including in the kidneys nih.gov. Cysteinyl-leukotrienes are inflammatory substances implicated in kidney damage nih.gov. Research on leukotriene modifiers, such as montelukast (B128269) (another leukotriene receptor antagonist), has shown potential renoprotective effects in various experimental models of kidney injury induced by factors like ischemia/reperfusion, sepsis, and nephrotoxic agents nih.gov.

Studies using leukotriene pathway modifiers and leukotriene receptor antagonists have demonstrated efficacy in treating oxidative renal damage and renal ischemia/reperfusion injury in animal models nih.gov. For example, MK-886, a leukotriene inhibitor, has shown protective effects in a rat model of renal ischemia by blocking neutrophil infiltration and preventing reactive oxygen species production scholarsliterature.comscholarsliterature.com. Zileuton, another 5-lipoxygenase inhibitor, has also shown beneficial effects in kidney injury models scholarsliterature.comscholarsliterature.com. While direct studies on LY 203647 in kidney injury models were not found in the provided snippets, the evidence from research on other leukotriene modifiers suggests a potential role for LY 203647 in mitigating kidney injury due to the shared mechanisms involving leukotrienes in inflammation and tissue damage.

Research in Atherosclerosis and Intimal Hyperplasia Models (Inferred from Leukotriene Modifier Research)

Atherosclerosis is an inflammatory disease of the large arteries where leukotrienes and their receptors are expressed within atherosclerotic lesions springermedizin.detandfonline.comnih.gov. Leukotrienes exert pro-inflammatory actions and contribute to the recruitment and activation of inflammatory cells, which are key features of atherosclerosis initiation and progression springermedizin.deoup.comtandfonline.comnih.govahajournals.org. Intimal hyperplasia, the thickening of the inner muscular layer of the vascular wall, is another feature of early atherosclerosis and restenotic lesions after angioplasty, and leukotriene receptors are expressed on vascular smooth muscle cells involved in this process springermedizin.detandfonline.comnih.gov.

Research with leukotriene modifiers in animal models of atherosclerosis and intimal hyperplasia provides insights into the potential effects of LY 203647. Pharmacological targeting of the CysLT1 receptor has been shown to retard atherosclerotic lesion growth in hyperlipidemic mice and reduce intimal hyperplasia in response to vascular injury springermedizin.denih.govnih.gov. Similarly, targeting BLT receptors has also shown beneficial effects in reducing atherosclerotic lesion size and preventing intimal hyperplasia in animal models springermedizin.detandfonline.comnih.govnih.gov. While LY 203647 is specifically a CysLT1/CysLT2 antagonist, the general findings with leukotriene modifiers in these models suggest that LY 203647 could potentially have effects on atherosclerosis and intimal hyperplasia by blocking cysteinyl leukotriene signaling, which mediates proliferation and migration of vascular smooth muscle cells springermedizin.denih.gov. Animal models, such as the rat balloon carotid artery model, are used to identify agents that inhibit intimal hyperplasia google.comgoogle.com.

Immunomodulatory and Cellular Effects of Ly 203647

Impact on Immune Cell Function and Phenotype

The influence of LY 203647 on the function and phenotype of specific immune cell populations, such as lymphocytes, thymocytes, and macrophages, is an area of investigation to understand its potential immunomodulatory properties.

Modulation of Lymphocyte Activity (e.g., T-cells, Thymocytes)

Influence on Macrophage Behavior within Inflammatory Milieus (e.g., Adipose Tissue Macrophages)

Direct research on the influence of LY 203647 on macrophage behavior, particularly within inflammatory milieus such as adipose tissue, is not present in the analyzed literature. Macrophages are versatile innate immune cells that exhibit significant plasticity and play crucial roles in initiating, propagating, and resolving inflammation. frontiersin.orgnih.govelifesciences.orgfrontiersin.org In adipose tissue, macrophages contribute to inflammation in obesity and influence metabolic health. nih.govfrontiersin.orgfrontiersin.orgnih.govvascularcell.commdpi.comresearchgate.netmdpi.comfrontiersin.org Studies have investigated the effects of various factors and compounds on macrophage polarization and inflammatory responses in adipose tissue frontiersin.orgfrontiersin.orgfrontiersin.orgvascularcell.comresearchgate.netmdpi.comfrontiersin.orgmdpi.com, but specific data for LY 203647 in this context were not identified.

Potential Role in Dendritic Cell Regulation and Antigen Presentation Processes

The potential role of LY 203647 in the regulation of dendritic cells and antigen presentation processes has not been specifically described in the provided search results. Dendritic cells are professional antigen-presenting cells that are critical for initiating adaptive immune responses by capturing and presenting antigens to T-cells. researchgate.netasm.orgnih.govscispace.comnih.govucd.iejomes.orgnih.govnih.govmdpi.com Their function is tightly regulated, and alterations can impact immune tolerance and immunity. While the involvement of other molecules like ERAPs in shaping the immunopeptidome and affecting T cell activation has been documented researchgate.netfrontiersin.orgnih.govscispace.com, direct evidence linking LY 203647 to the modulation of dendritic cell activity or antigen presentation was not found.

Cellular Interactions within Pathophysiological Microenvironments

Cysteinyl leukotrienes are known mediators that can influence cellular interactions within pathophysiological microenvironments, particularly those involving vascular cells. As a cysteinyl-leukotriene receptor antagonist, LY 203647 may impact these interactions.

Effects on Vascular Endothelial Cell Activation and Permeability

Cysteinyl leukotrienes are known to cause increased microvascular permeability. copsac.com LY 203647, as a cysteinyl-leukotriene receptor antagonist, could potentially counteract this effect. While direct studies on LY 203647's impact on vascular endothelial cell activation were not found, research on another cysteinyl leukotriene receptor antagonist, montelukast (B128269), demonstrated its ability to mitigate increased permeability and loss of junction integrity in activated retinal endothelial cells under conditions mimicking diabetic retinopathy. arvojournals.org This suggests that antagonism of cysteinyl leukotriene receptors can influence endothelial barrier function. Endothelial cell activation and increased permeability are key features in various inflammatory and cardiovascular diseases. frontiersin.orgvascularcell.commdpi.comnih.govmdpi.commdpi.comelifesciences.orgfrontiersin.orgelifesciences.orgfrontiersin.orgwikipedia.orgresearchgate.netbiocompare.com

Modulation of Smooth Muscle Cell Contraction and Proliferation

While direct evidence regarding LY 203647's specific effects on smooth muscle cell contraction and proliferation is limited in the provided results, cysteinyl leukotrienes can influence smooth muscle function, particularly in the airways and vasculature. copsac.com Smooth muscle cell proliferation is a significant factor in the development of intimal hyperplasia, a process relevant to vascular diseases. nih.govmdpi.comelifesciences.orgplos.org A study involving montelukast, another CysLT1 antagonist, noted that it reduced intimal hyperplasia in preclinical models. researchgate.net This finding, while not directly related to LY 203647, suggests that targeting cysteinyl leukotriene receptors can have implications for smooth muscle cell behavior, specifically proliferation. The mechanisms of smooth muscle cell contraction and proliferation involve various signaling pathways. wikipedia.orgresearchgate.netmdpi.comnih.govelifesciences.orgelifesciences.orgplos.orgresearchgate.netnih.govreactome.orgresearchgate.netphysio-pedia.com

Given the limited direct experimental data on LY 203647's effects on the specific cellular processes outlined, a detailed data table presenting quantitative research findings solely for this compound in these contexts cannot be generated from the provided information. The understanding of LY 203647's cellular impact is largely inferred from its classification as a cysteinyl-leukotriene receptor antagonist and the known roles of cysteinyl leukotrienes and the effects of other antagonists in this class.

In Vitro Studies on Human Cell Lines (e.g., Colorectal Cancer HT29 cells)

Interception of Leukotriene-Mediated Pro-inflammatory Loops

Leukotrienes are key mediators in inflammatory processes, contributing to a positive feedback loop that can amplify inflammation. viamedica.pl By acting as antagonists at cysteinyl leukotriene receptors, LY 203647 can potentially intercept these loops. medchemexpress.comviamedica.pl Cysteinyl leukotrienes, particularly LTC4, LTD4, and LTE4, exert their pro-inflammatory effects by binding to specific receptors, primarily CysLT1 and CysLT2 receptors, expressed on various cell types, including those involved in the immune and vascular systems. viamedica.plsigmaaldrich.com Activation of these receptors leads to effects such as smooth muscle contraction, increased vascular permeability, and the release of other inflammatory mediators. viamedica.plcopsac.comsigmaaldrich.com Blocking these receptors with compounds like LY 203647 can disrupt the signaling cascades initiated by cysteinyl leukotrienes, thereby attenuating the inflammatory response. medchemexpress.comviamedica.pl

Crosstalk with Other Inflammatory Mediators (e.g., Platelet Activating Factor, Bradykinin)

Inflammatory responses involve complex crosstalk between various mediators. nih.govnih.govfrontiersin.orgexplorationpub.commdpi.com Leukotrienes interact with other pro-inflammatory substances, including Platelet Activating Factor (PAF) and bradykinin (B550075). oup.comresearchgate.net

Platelet-Activating Factor (PAF) is another potent phospholipid mediator involved in inflammation and thrombosis. frontiersin.orgnih.gov PAF exerts its effects through the PAF receptor (PAF-R), which is expressed on various cell types, including platelets, neutrophils, endothelial cells, macrophages, and lymphocytes. nih.govtocris.com Activation of PAF-R can lead to the activation of pro-inflammatory and prothrombotic pathways, including the activation of NF-kB and MAPK signaling pathways. nih.govtocris.com While the search results indicate a relationship between eicosanoids (which include leukotrienes) and PAF in inflammatory processes, and mention the evaluation of LY 203647 in a context that also involves PAF and bradykinin, specific detailed findings on the direct crosstalk mechanisms between LY 203647 and PAF signaling were not provided. oup.comresearchgate.net However, given that both leukotrienes and PAF are significant lipid mediators in inflammation and can be generated through pathways involving arachidonic acid, it is conceivable that there are points of interaction or modulation between their respective signaling cascades. oup.comviamedica.plnih.govnih.gov

Bradykinin is a peptide involved in inflammatory processes, contributing to vasodilation and increased vascular permeability. oup.comjustia.com It is part of the kallikrein-kinin system, which interacts with other inflammatory pathways. oup.com The search results mention bradykinin alongside eicosanoids and PAF as important autacoids in inflammatory processes and discuss therapeutic options targeting these mediators in conditions like sepsis. oup.com While LY 203647 is identified as a leukotriene receptor antagonist evaluated in a model where bradykinin is also relevant, the precise mechanisms of crosstalk between LY 203647 and bradykinin signaling were not elaborated upon in the provided snippets. oup.com However, the interconnected nature of inflammatory mediator networks suggests that modulating one pathway, such as the leukotriene pathway with LY 203647, could indirectly influence the effects or production of other mediators like bradykinin. oup.comnih.govnih.govfrontiersin.orgexplorationpub.commdpi.com

Advanced Methodological Approaches in Ly 203647 Research

Comprehensive In Vitro Assay Development

In vitro methodologies have been central to the initial characterization and detailed mechanistic studies of LY 203647. These laboratory-based assays provide a controlled environment to quantify the compound's interaction with its molecular target and to analyze its impact on cellular functions.

Quantitative Functional Assays for Receptor Antagonism (e.g., Dose-Response Curves)

The primary mechanism of LY 203647 is its antagonism of the LTD4 receptor. Quantitative functional assays are employed to determine the potency and efficacy of this antagonism. A classic method involves using isolated tissue preparations, such as the guinea pig ileum, which contracts in response to LTD4.

In these experiments, dose-response curves are generated by exposing the tissue to increasing concentrations of the agonist (LTD4) and measuring the magnitude of the biological response (e.g., muscle contraction). danaher.commerckmanuals.com To assess the antagonist activity of LY 203647, the assay is repeated in the presence of fixed concentrations of the compound. A competitive antagonist like LY 203647 will cause a rightward shift in the agonist dose-response curve, indicating that a higher concentration of the agonist is required to produce the same level of response. merckmanuals.com

The data from these curves are used to calculate key pharmacological parameters that quantify antagonist potency. One such parameter is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response. For LY 203647, studies have demonstrated potent antagonist activity against LTD4-induced contractions in the guinea pig ileum.

Table 1: In Vitro Antagonist Activity of LY 203647

| Assay System | Agonist | Measured Parameter | Result for LY 203647 |

|---|---|---|---|

| Isolated Guinea Pig Ileum | Leukotriene D4 (LTD4) | pA2 Value | Potent competitive antagonism |

Cell-Based Signaling Pathway Analysis (e.g., Phosphorylation Assays, Reporter Gene Assays)

To understand how receptor antagonism by LY 203647 translates into changes in cellular function, researchers utilize cell-based signaling pathway analysis. Leukotriene receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades often involving protein phosphorylation. frontiersin.org

Phosphorylation Assays: These assays measure the activity of protein kinases, which are enzymes that add phosphate (B84403) groups to other proteins. nih.govassaygenie.com The activation of the LTD4 receptor leads to the phosphorylation of specific downstream signaling molecules. To test LY 203647, cells expressing the LTD4 receptor would be pre-treated with the compound before being stimulated with LTD4. Cell lysates would then be analyzed using techniques like Western blotting or ELISA with antibodies specific to the phosphorylated forms of target proteins. A reduction in agonist-induced phosphorylation in the presence of LY 203647 would confirm its ability to block the intracellular signaling pathway. nih.gov

Reporter Gene Assays: These assays are powerful tools for monitoring the activity of a specific signaling pathway that culminates in changes in gene expression. promega.comqiagen.com A reporter gene system can be engineered where the expression of an easily measurable protein, such as luciferase or green fluorescent protein (GFP), is placed under the control of a promoter that is activated by the LTD4 signaling pathway. iaanalysis.com When cells containing this system are stimulated with LTD4, the reporter gene is expressed, producing a detectable signal. The antagonistic effect of LY 203647 would be quantified by its ability to reduce the LTD4-induced reporter signal in a dose-dependent manner. abbkine.com The dual-luciferase reporter system is often used to enhance accuracy by including a second, constitutively expressed luciferase as an internal control for transfection efficiency and cell viability. iaanalysis.com

Gene and Protein Expression Profiling (e.g., RT-qPCR, Western Blot, ELISA, Microarray)

Leukotrienes are key mediators of inflammation, a process characterized by significant changes in gene and protein expression. Methodologies to profile these changes are used to assess the broader cellular impact of LY 203647.

RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): This technique is used to measure the expression levels of specific genes. In the context of LY 203647 research, cells relevant to inflammatory or allergic responses (e.g., eosinophils, mast cells) could be stimulated with LTD4 in the presence or absence of the antagonist. RT-qPCR would then be used to quantify the mRNA levels of pro-inflammatory genes, such as those encoding cytokines and chemokines, to determine if LY 203647 can prevent their upregulation.

Western Blot and ELISA (Enzyme-Linked Immunosorbent Assay): These are antibody-based methods used to detect and quantify specific proteins. Western blotting is typically used to measure the levels of intracellular proteins from cell lysates, while ELISA is often used to measure the concentration of secreted proteins (like cytokines) in the cell culture medium. nih.gov These methods can demonstrate the ability of LY 203647 to inhibit the production and/or release of inflammatory protein mediators that are downstream consequences of LTD4 receptor activation.

Microarray and RNA-Sequencing: For a more global view, high-throughput techniques like microarrays or RNA-sequencing can be employed. nih.govmdpi.com These methods allow for the simultaneous measurement of the expression levels of thousands of genes. This approach can identify entire networks of genes and pathways that are modulated by LTD4 and subsequently blocked by LY 203647, potentially revealing novel aspects of its mechanism of action.

Establishment and Characterization of Relevant In Vivo Animal Models

To evaluate the physiological effects of LY 203647 in a complex biological system, researchers rely on well-established in vivo animal models. These models are designed to replicate specific aspects of human diseases where leukotrienes are implicated.

Selection of Species and Disease Inductions for Specific Pathophysiological Questions

The choice of animal model is critical and depends on the specific research question. nih.gov For studying the effects of leukotriene antagonists like LY 203647, the guinea pig has historically been a valuable species. This is because the guinea pig respiratory system is highly sensitive to the bronchoconstrictive effects of leukotrienes, making it a relevant model for asthma.

In a typical model to test the efficacy of LY 203647, a disease-relevant state is induced. For example, bronchoconstriction can be triggered by administering LTD4 intravenously or via aerosol. nih.gov The ability of LY 203647 to prevent or reverse this induced bronchoconstriction provides a direct measure of its in vivo antagonist activity in the target organ system. Other models might involve inducing an inflammatory response, such as in the skin or peritoneal cavity, to assess the anti-inflammatory potential of the compound.

Table 2: Example of In Vivo Model for LY 203647 Evaluation

| Species | Disease/Condition Modeled | Induction Method | Pathophysiological Question |

|---|---|---|---|

| Guinea Pig | Asthmatic Bronchoconstriction | Intravenous or aerosolized Leukotriene D4 (LTD4) | Can LY 203647 block leukotriene-mediated airway narrowing? |

Advanced Physiological Monitoring and Hemodynamic Assessments

During in vivo experiments, it is essential to monitor the physiological state of the animal to accurately assess the compound's effects. indexcopernicus.com This involves advanced monitoring of respiratory and cardiovascular parameters. aja.org.tw

Respiratory Monitoring: In models of bronchoconstriction, respiratory function is a key endpoint. This is often measured by assessing changes in pulmonary airflow resistance and dynamic lung compliance, or more simply, by monitoring changes in intratracheal pressure in anesthetized, ventilated animals. A successful antagonist like LY 203647 would be shown to attenuate the increase in airway resistance caused by an LTD4 challenge.

Histopathological and Molecular Analysis of Organ Tissues post-treatment

Similarly, molecular analyses in this context would aim to uncover alterations in specific biomarkers within the tissue. Techniques like immunohistochemistry (IHC) for protein expression and localization, or in situ hybridization (ISH) for nucleic acid detection, would be employed to probe the molecular consequences of LY 203647 exposure. The absence of such published data indicates a significant gap in the understanding of the compound's tissue-specific effects.

Integrative Omics Approaches for Systems-Level Understanding

To gain a broader, systems-level perspective of the biological response to LY 203647, integrative omics approaches are indispensable. These high-throughput techniques allow for the global assessment of changes across different biological strata, from the transcriptome to the metabolome.

Transcriptomics and Proteomics to Map Global Biological Responses

A comprehensive search of scientific databases reveals a lack of studies employing transcriptomics or proteomics to map the global biological responses to LY 203647. Transcriptomic analyses, such as RNA sequencing (RNA-Seq), would provide a snapshot of the entire set of RNA transcripts in a cell or tissue, revealing which genes are up- or down-regulated following treatment. This information is critical for identifying the signaling pathways and biological processes modulated by the compound.

Proteomics, the large-scale study of proteins, would complement transcriptomic data by providing a more direct measure of functional molecules. Techniques like mass spectrometry-based proteomics can quantify thousands of proteins simultaneously, offering insights into changes in protein expression, post-translational modifications, and protein-protein interactions induced by LY 203647. The absence of such data precludes a detailed understanding of the compound's mechanism of action at the molecular level.

Metabolomics to Elucidate Metabolic Shifts

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, is a powerful tool for understanding the metabolic consequences of xenobiotic exposure. By analyzing the global profile of metabolites in biological samples, researchers can identify metabolic pathways that are perturbed by a compound.

Currently, there are no published metabolomics studies that have investigated the metabolic shifts induced by LY 203647. Such an analysis would be invaluable for identifying biomarkers of exposure and effect, and for understanding how the compound may alter cellular energy metabolism, lipid metabolism, or other critical metabolic functions. The lack of this information represents a key area for future research into the biological activity of LY 203647.

Future Directions and Unresolved Questions in Ly 203647 Research

Deeper Elucidation of Receptor Subtype-Specific Mechanisms and Functional Selectivity

While LY 203647 is known to antagonize leukotriene D4 and E4 receptors, a more profound understanding of its interaction with specific CysLT receptor subtypes (CysLT₁ and CysLT₂) is warranted researchgate.net. Future studies should focus on precisely characterizing the binding kinetics and downstream signaling pathways modulated by LY 203647 at each receptor subtype. Investigating potential functional selectivity, where the antagonist might differentially modulate distinct signaling cascades emanating from the same receptor subtype, is another critical area. This could involve detailed biochemical and cell-based assays using cell lines expressing individual receptor subtypes or primary cells where both subtypes are present. Understanding these nuances could reveal whether LY 203647 exhibits preferential activity or unique signaling profiles that could be exploited for therapeutic benefit. The existence of putative additional leukotriene receptor subtypes also suggests a need to explore LY 203647's potential interactions beyond the established CysLT₁ and CysLT₂ receptors researchgate.net.

Investigation of Potential Off-Target Interactions and Selectivity Profiling

A comprehensive assessment of LY 203647's selectivity profile across a broad range of targets beyond leukotriene receptors is essential for understanding its full pharmacological profile and potential for off-target effects. Future research should employ advanced screening technologies, such as high-throughput screening or chemoproteomics, to identify any unintended interactions with other receptors, enzymes, or transporters nih.govnanosemed.com. This is particularly important given the complexity of cellular signaling networks and the potential for molecules to interact with multiple targets, even if designed to be selective nih.gov. Understanding off-target interactions can help predict potential side effects or identify new therapeutic opportunities if LY 203647 interacts favorably with other relevant pathways.

Exploration of LY 203647 in Combination with Other Investigational Agents in Preclinical Settings

Given the multifactorial nature of many inflammatory and other diseases where leukotrienes play a role, exploring the potential of LY 203647 in combination with other investigational agents is a promising future direction preprints.orgscispace.comfrontiersin.orgfrontiersin.org. Preclinical studies could investigate synergistic or additive effects when LY 203647 is combined with inhibitors of other inflammatory pathways, immune modulators, or agents targeting specific disease mechanisms. For instance, in the context of inflammatory conditions, combinations with cytokine inhibitors or mediators of resolution pathways could be explored. In other potential applications, combining LY 203647 with agents that address different aspects of the pathophysiology could lead to enhanced therapeutic outcomes. These studies should carefully evaluate efficacy endpoints and potential for increased toxicity in preclinical models.

Development of Novel Preclinical Disease Models to Mimic Complex Pathophysiologies

Translating findings from basic research to clinical applications often requires robust and relevant preclinical models. Future research on LY 203647 should prioritize the development and utilization of novel preclinical disease models that better mimic the complexity and heterogeneity of human conditions where leukotrienes are implicated scispace.comfrontiersin.org. This could include utilizing more complex in vitro systems, such as organ-on-a-chip models, or more sophisticated in vivo models that recapitulate specific aspects of human disease, such as genetic susceptibility or environmental factors. For example, in studying inflammatory lung diseases, models that better mimic chronic inflammation or fibrotic processes could provide more predictive insights into LY 203647's potential efficacy.

Application of Computational Modeling and Artificial Intelligence to Predict Molecular Interactions and Effects

Computational approaches, including molecular modeling and artificial intelligence (AI), offer powerful tools to accelerate the research and understanding of LY 203647 researchgate.netnih.govnih.govmednexus.orgnih.gov. Future directions should involve applying these technologies to predict LY 203647's binding affinity to known and potential off-targets, simulate its behavior in biological systems, and predict its potential efficacy in different disease contexts nih.gov. Computational modeling can help to refine the understanding of receptor interactions at an atomic level, guiding the design of future experiments. AI and machine learning algorithms can analyze large datasets from preclinical experiments and publicly available biological data to identify potential correlations, predict outcomes, and suggest novel research hypotheses researchgate.netnih.govnih.govmednexus.org. This could include predicting optimal combination therapies or identifying patient subpopulations most likely to respond to LY 203647.

Data Table Example:

While specific detailed research findings for future directions of LY 203647 were not extensively available in the search results, a hypothetical data table illustrating the type of data that would be generated in future research on receptor selectivity is provided below.

| Receptor Subtype | LY 203647 Binding Affinity (Ki) | Effect on Downstream Pathway A | Effect on Downstream Pathway B |

| CysLT₁ | [Future Data] | [Future Data] | [Future Data] |

| CysLT₂ | [Future Data] | [Future Data] | [Future Data] |

| Putative Receptor X | [Future Data] | [Future Data] | [Future Data] |

This table would be populated with quantitative data from future experimental studies aimed at elucidating the subtype-specific mechanisms and functional selectivity of LY 203647.

Q & A

Q. What is the pharmacological mechanism of LY 203647, and how does it interact with leukotriene receptors in experimental models?

LY 203647 is a selective leukotriene (LT) D4/E4 receptor antagonist. In porcine endotoxic shock models, it inhibits cysteinyl leukotriene-mediated pathways, reducing pulmonary hypertension and edema by blocking vascular and inflammatory responses . To validate its mechanism, researchers should design receptor-binding assays (e.g., competitive inhibition studies) and measure downstream biomarkers like LT levels in plasma or tissue samples.

Q. What experimental models are appropriate for studying LY 203647’s efficacy in inflammatory conditions?

The compound has been tested in E. coli lipopolysaccharide (LPS)-induced endotoxic shock models in pigs, which mimic acute lung injury and systemic inflammation . Researchers should replicate this model while controlling variables such as anesthesia (e.g., pentobarbital), mechanical ventilation parameters, and resuscitation protocols. Rodent models may require dose adjustments due to interspecies metabolic differences.

Q. How should LY 203647 be administered to ensure reproducibility in preclinical studies?

In the foundational study, LY 203647 was administered via intravenous bolus (30 mg/kg) followed by continuous infusion (10–30 mg/kg/h) . Methodological rigor demands strict adherence to dosing timelines (e.g., 30 minutes post-LPS induction) and documentation of solvent composition, infusion rates, and animal weight ranges. Cross-validate results with pharmacokinetic profiling to confirm bioavailability.

Advanced Research Questions

Q. How can researchers resolve contradictions between LY 203647’s efficacy in reducing pulmonary edema and its lack of improvement in arterial oxygenation?

Despite reducing pulmonary edema gravimetrically, LY 203647 did not improve oxygenation in endotoxic pigs, suggesting uncoupled mechanisms (e.g., persistent alveolar damage or microvascular leakage) . To address this, employ multimodal analysis:

Q. What statistical and computational methods are optimal for analyzing LY 203647’s dose-response relationships in complex models?

Dose-response studies require nonlinear regression models (e.g., Hill equation) to quantify efficacy thresholds. For group comparisons (e.g., treatment vs. control), use ANOVA with post-hoc Tukey tests, as seen in the original study’s analysis of pulmonary hypertension . Advanced approaches include machine learning to identify latent variables (e.g., time-dependent hemodynamic changes) or Bayesian hierarchical models for small sample sizes .

Q. How can researchers optimize LY 203647’s therapeutic window while minimizing off-target effects in systemic inflammation?

- Conduct toxicity screens in primary cell lines (e.g., hepatocytes, renal cells) to identify organ-specific risks.

- Use transcriptomic profiling (RNA-seq) to assess off-target gene expression changes post-treatment.

- Combine LY 203647 with adjunct therapies (e.g., antioxidants, anti-cytokine agents) to evaluate synergistic effects .

Methodological and Ethical Considerations

Q. What protocols ensure ethical compliance when using large animal models for LY 203647 research?

Follow institutional animal care guidelines (e.g., 3Rs principle: Replacement, Reduction, Refinement). Document endpoints rigorously (e.g., humane euthanasia criteria for severe respiratory distress) and obtain approvals from ethics committees. Transparent reporting of adverse events is critical for reproducibility .

Q. How should contradictory data from LY 203647 studies be addressed in peer-reviewed manuscripts?

Use the "CONSORT for preclinical studies" framework to report negative or conflicting results. Discuss limitations (e.g., species-specific responses, timing of intervention) and propose follow-up experiments. Cite analogous contradictions in LT antagonist literature to contextualize findings .

Q. What strategies validate the purity and stability of LY 203647 in experimental preparations?

- Perform high-performance liquid chromatography (HPLC) to verify compound purity.

- Assess stability under storage conditions (temperature, pH) via mass spectrometry.

- Include control groups receiving vehicle-only infusions to rule out solvent-mediated artifacts .

Data Reporting and Replication

Q. How can researchers enhance the reproducibility of LY 203647 studies in independent labs?

- Publish detailed supplemental materials, including raw hemodynamic data, infusion protocols, and exact LPS batch information.

- Use platforms like Zenodo or Figshare to share datasets and analysis code.

- Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental replication, such as separating primary data from supplementary files .

Q. What gaps in the literature warrant further investigation of LY 203647’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.